Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate
Description
Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.35 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications.
Properties
IUPAC Name |
benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(19-12-13-6-2-1-3-7-13)17-14-8-4-9-15(17)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDABMMGNMSRJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)N2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of 9-azabicyclo[3.3.1]nonane with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in amine derivatives .
Scientific Research Applications
Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A stable nitroxyl radical used as a catalyst in oxidation reactions.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A related compound with similar structural features but different functional groups.
Uniqueness
Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its versatility as a scaffold makes it valuable in various research and industrial applications .
Biological Activity
Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
This compound features a bicyclic core that incorporates both nitrogen and oxygen atoms, which play crucial roles in its biological interactions. The molecular formula is with a molecular weight of approximately 229.32 g/mol. The compound's structure allows for various chemical modifications, enhancing its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, affecting pathways related to inflammation and cancer progression.
- Receptor Modulation : It has been shown to modulate receptor activity, influencing signal transduction pathways critical for cellular responses.
Therapeutic Potential
The therapeutic implications of this compound are significant, particularly in the following areas:
- Anti-inflammatory Properties : Studies have suggested that the compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary research indicates potential anticancer properties, with ongoing studies aimed at elucidating its efficacy against various cancer cell lines.
Table 1: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in inflammation | , |
| Receptor Modulation | Modulates receptor interactions affecting signaling | , |
| Antimicrobial Effects | Exhibits activity against certain microbial strains | |
| Anticancer Properties | Potential efficacy against various cancer types |
Synthesis and Purification
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key steps include:
- Formation of the Bicyclic Core : Achieved through reactions such as Diels-Alder or nucleophilic substitution.
- Benzylation : The introduction of the benzyl group is performed using benzyl chloride in the presence of a base.
- Advanced Purification Techniques : Essential to ensure the quality and yield of the final product.
Q & A
Basic Research Questions
Q. What synthetic routes are available for Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate, and how can yield optimization be achieved?
- Methodology : A multi-step synthesis involving ketone reduction, isocyanate coupling, and catalytic hydrogenolysis is commonly employed. For example, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can be reduced with Al(O-i-Pr)₃ to the corresponding alcohol, followed by reaction with phenylisocyanates and subsequent deprotection. Yield optimization requires careful control of reaction temperature (e.g., 110°C for 6 hours in reduction steps), stoichiometric ratios, and purification via column chromatography or recrystallization .
Q. How is Carbon-13 NMR spectroscopy utilized for conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives?
- Methodology : Carbon-13 NMR chemical shifts distinguish between chair-boat and double-chair conformations. For instance, the endo-alcohol derivative adopts a chair-boat conformation (C-7: 13.7 ppm, C-8: 21.9 ppm), while the exo-alcohol prefers a double-chair conformation. These shifts correlate with steric interactions and electronic environments of substituents .
Q. What purification techniques are effective for isolating this compound intermediates?
- Methodology : Chromatography (silica gel) with gradient elution (hexane/ethyl acetate) effectively separates stereoisomers. For polar intermediates like ammonium salts, ion-exchange resins or recrystallization from ethanol/water mixtures are recommended .
Advanced Research Questions
Q. How does the conformational flexibility of 9-azabicyclo[3.3.1]nonane derivatives influence their reactivity in catalytic oxidation?
- Methodology : The less-hindered nitroxyl radical ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) exhibits enhanced reactivity in aerobic alcohol oxidations compared to TEMPO. Conformational stability allows efficient electron transfer in Cu/ABNO catalyst systems, enabling room-temperature reactions with ambient air. Reactivity is validated via kinetic studies and Hammett plots .
Q. What strategies mitigate regioselectivity challenges during derivatization of the bicyclic core?
- Methodology : Steric and electronic directing groups control regioselectivity. For example, 3-keto substituents favor alkylation over the piperidone side due to reduced steric hindrance. Computational modeling (DFT) predicts favorable transition states, validated by LC-MS monitoring of reaction intermediates .
Q. How can mass spectrometry elucidate fragmentation patterns of 9-azabicyclo[3.3.1]nonane derivatives?
- Methodology : Electron ionization (EI-MS) reveals characteristic fragmentation, such as loss of benzyl groups (m/z 91) or retro-Diels-Alder cleavage. Comparative analysis with 9-oxabicyclo analogs (e.g., m/z 108 for oxonium ions) identifies skeleton-specific fragmentation pathways .
Q. What in vitro assays evaluate the biological activity of 9-azabicyclo[3.3.1]nonane-based sigma-2 receptor ligands?
- Methodology : Radioligand binding assays (e.g., competitive displacement of [³H]-DTG) determine Kᵢ values. For SV119 analogs, sigma-2 selectivity (Kᵢ ratio σ1/σ2 > 500) is achieved via N-substituted carbamate modifications. Cytotoxicity assays (MTT) assess chemosensitization effects in cancer cell lines .
Q. Why does ABNO outperform TEMPO in aerobic oxidation of hindered alcohols?
- Methodology : ABNO’s bicyclic structure reduces steric hindrance, enabling faster hydrogen abstraction from aliphatic alcohols. Kinetic studies show turnover frequencies (TOF) for ABNO are 2–3× higher than TEMPO in Cu-catalyzed systems. EPR spectroscopy confirms radical stability under oxidative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
